molecular formula C18H17N3O4S B4183817 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide

5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide

Cat. No.: B4183817
M. Wt: 371.4 g/mol
InChI Key: AYWULCAOLWFUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. MS-275 inhibits HDACs, leading to the accumulation of acetylated histones and the activation of genes that are important for various cellular processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, this compound leads to the accumulation of acetylated histones and the activation of genes that are important for various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. This compound has also been shown to inhibit the activity of other proteins that are involved in cancer cell survival and proliferation, such as heat shock protein 90 (HSP90) and hypoxia-inducible factor 1α (HIF-1α).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, this compound has been shown to inhibit the activity of other enzymes, such as DNA methyltransferases (DNMTs) and histone lysine methyltransferases (KMTs). This compound has also been shown to induce the expression of genes that are involved in the immune response, such as interferon-γ (IFN-γ) and interleukin-2 (IL-2). In preclinical models, this compound has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide in lab experiments is its specificity for HDACs. This compound selectively inhibits class I HDACs, which are involved in the regulation of gene expression. This specificity reduces the risk of off-target effects and toxicity. Another advantage of using this compound is its potency. This compound has been shown to have nanomolar potency in inhibiting HDACs, making it a useful tool for studying the role of HDACs in cellular processes.
One limitation of using this compound in lab experiments is its solubility. This compound is only soluble in DMSO and ethanol, which may limit its use in certain assays. Another limitation of using this compound is its potential for inducing apoptosis in non-cancer cells. While this compound has been shown to induce apoptosis in cancer cells, it may also induce apoptosis in normal cells, leading to toxicity.

Future Directions

There are several future directions for the study of 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide. One direction is the development of more potent and specific HDAC inhibitors. While this compound is a potent and specific inhibitor of class I HDACs, there is still a need for more selective inhibitors that target specific HDAC isoforms. Another direction is the combination of this compound with other chemotherapeutic agents. This compound has been shown to sensitize cancer cells to other chemotherapeutic agents, and the combination of this compound with other agents may lead to improved cancer therapy. Finally, the study of this compound in non-cancer diseases, such as neurodegenerative diseases and autoimmune diseases, may provide new insights into the role of HDACs in these diseases.

Scientific Research Applications

5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential use in cancer therapy. HDAC inhibitors have been shown to induce apoptosis (programmed cell death) in cancer cells and to sensitize them to other chemotherapeutic agents. This compound has been tested in preclinical models of various types of cancer, including leukemia, lymphoma, breast cancer, prostate cancer, and lung cancer. It has been shown to inhibit cell growth and induce apoptosis in these models.

Properties

IUPAC Name

5-methyl-N-[4-(methylsulfamoyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-12-16(17(21-25-12)13-6-4-3-5-7-13)18(22)20-14-8-10-15(11-9-14)26(23,24)19-2/h3-11,19H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWULCAOLWFUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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